PD173074 - 219580-11-7

PD173074

Catalog Number: EVT-278330
CAS Number: 219580-11-7
Molecular Formula: C28H41N7O3
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD173074 is a synthetic small molecule that acts as a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs). [] It displays high activity and selectivity for FGFR1, FGFR2 and FGFR3, with a 1000-fold greater selectivity for FGFRs compared to vascular endothelial growth factor receptors (VEGFRs). [] PD173074 has been extensively studied as a research tool for understanding the role of FGFR signaling in various biological processes, particularly in the context of cell proliferation, differentiation, and survival. []

Future Directions
  • Resistance Mechanisms: Investigating the mechanisms of resistance to PD173074 is crucial for the development of effective therapeutic strategies. [, ]
  • Combination Therapies: Exploring the potential of combining PD173074 with other therapies, such as chemotherapy or other targeted therapies, could enhance its therapeutic efficacy. [, ]

Dovitinib (TKI258, formerly CHIR258)

  • Compound Description: Dovitinib is a multi-kinase inhibitor that targets various receptor tyrosine kinases (RTKs), including FGFR1-4, VEGFR1-3, PDGFRB, c-KIT, CSF1R, and FLT3. [] It has demonstrated anti-tumor activity in preclinical and clinical studies, particularly in cancers with FGFR activation.

Ponatinib (AP24534)

  • Relevance to PD173074: Similar to PD173074, ponatinib exhibits inhibitory activity against FGFRs. Notably, ponatinib effectively inhibits the growth of cells expressing various dovitinib-resistant FGFR2 mutations, suggesting it targets the active conformation of the kinase, unlike dovitinib and potentially PD173074. This difference in binding modes implies ponatinib might be more effective than PD173074 in treating tumors harboring activating FGFR2 mutations. []

SU11248

  • Compound Description: SU11248 is a multi-kinase inhibitor that targets various RTKs, including VEGFRs, PDGFRβ, KIT, FLT3, and FGFR3. It has shown efficacy in preclinical models of multiple myeloma, particularly those with t(4;14) translocation leading to FGFR3 overexpression. []
  • Relevance to PD173074: Both SU11248 and PD173074 demonstrate inhibitory activity against FGFR3, particularly in the context of t(4;14) positive multiple myeloma. While both compounds effectively inhibit FGFR3 activation and induce apoptosis in these cells, PD173074 appears to be more potent in vitro. []
  • Relevance to PD173074: Unlike the more selective PD173074, PD166285 antagonizes both FGF-2- and PDGF-mediated responses in oligodendrocyte lineage cells. [] This distinction highlights the targeted nature of PD173074 towards FGFR signaling.

SU5402

  • Relevance to PD173074: Both SU5402 and PD173074 inhibit FGF-2-mediated survival of cerebellar granule neurons, but PD173074 exhibits significantly higher potency. This difference is also observed in their inhibition of FGF-2-stimulated neurite outgrowth and MAPK phosphorylation, indicating that PD173074 is a more potent and selective inhibitor of FGFR1. []

Afatinib

  • Relevance to PD173074: While afatinib targets the ErbB family, studies have shown that FGFR1 activation can serve as an escape mechanism for cell survival in afatinib-resistant NSCLC cells. In these resistant cells, FGFR1 and its ligand FGF2 are upregulated, compensating for the suppressed EGFR signaling. Importantly, these afatinib-resistant cells exhibit sensitivity to PD173074, suggesting a potential therapeutic strategy for overcoming afatinib resistance. []

Gefitinib

  • Relevance to PD173074: Similar to afatinib, acquired resistance to gefitinib can develop in EGFR-mutant lung cancer. Studies show that FGF2-FGFR1 pathway activation can contribute to this resistance. While gefitinib alone loses efficacy, combining it with PD173074 helps overcome resistance by more effectively inhibiting downstream ERK and AKT phosphorylation and promoting apoptosis. []

Erlotinib

  • Relevance to PD173074: While erlotinib targets EGFR, investigations into PD173074 resistance mechanisms in urothelial carcinoma revealed that some resistant cells remain sensitive to erlotinib. This finding suggests that resistance to FGFR inhibition, in this case, might not necessarily confer cross-resistance to EGFR inhibitors, indicating potential for combination therapy or sequential treatment strategies. []
Synthesis Analysis

Methods and Technical Details

The synthesis of PD173074 involves a multi-step chemical process that begins with the preparation of a pyrimidopyridine core structure. Key synthetic steps include:

  1. Formation of the Pyrimidopyridine Backbone: This is accomplished through condensation reactions involving appropriate aldehydes and amines.
  2. Functionalization: Subsequent reactions introduce various substituents that enhance the compound's selectivity for FGFRs.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological assays.

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and selectivity .

Molecular Structure Analysis

Structure and Data

PD173074 has a complex molecular structure characterized by its pyrimidopyridine core, which contributes to its binding affinity for FGFRs. The molecular formula is C18H19N5C_{18}H_{19}N_5 with a molecular weight of approximately 305.37 g/mol. Key structural features include:

  • Pyrimidine Ring: Provides essential interactions with the FGFR active site.
  • Substituents: Various functional groups that enhance solubility and bioavailability.

The crystal structure analysis has shown that PD173074 binds effectively within the ATP-binding pocket of FGFR, leading to inhibition of receptor autophosphorylation .

Chemical Reactions Analysis

Reactions and Technical Details

PD173074 primarily acts through competitive inhibition of FGFR autophosphorylation. The key chemical reactions include:

  1. Kinase Inhibition Assays: In vitro assays demonstrate that PD173074 inhibits FGFR1 autophosphorylation with an IC50 value ranging from 1 to 5 nM.
  2. Cross-Reactivity: The compound also shows inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values between 100 and 200 nM.

These reactions are typically assessed using radiolabeled ATP in kinase assays, where the incorporation of radioactivity into substrates indicates kinase activity .

Mechanism of Action

Process and Data

PD173074 exerts its pharmacological effects by binding to the ATP-binding site of FGFRs, thereby preventing ATP from activating the receptor. This inhibition leads to:

  • Reduced Cell Proliferation: In cell lines expressing high levels of FGFR, treatment with PD173074 results in decreased proliferation rates.
  • Inhibition of Chemoresistance: The compound has been shown to counteract fibroblast growth factor-2 induced chemoresistance in small cell lung cancer models.

In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when treated with PD173074 compared to controls .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD173074 exhibits several notable physical and chemical properties:

These properties make PD173074 suitable for various experimental applications in pharmacology and molecular biology.

Applications

Scientific Uses

PD173074 is primarily utilized in research focused on cancer biology, particularly in studies investigating:

  • FGFR Pathway Modulation: Understanding the role of fibroblast growth factor signaling in tumorigenesis.
  • Drug Resistance Mechanisms: Evaluating how inhibition of FGFR can reverse chemoresistance in cancer cells.
  • Angiogenesis Studies: Investigating the effects on vascular endothelial growth factor signaling pathways.

Its selectivity for FGFR makes it a valuable tool for elucidating the biological functions of this receptor family in both normal physiology and disease states .

Properties

CAS Number

219580-11-7

Product Name

PD173074

IUPAC Name

1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea

Molecular Formula

C28H41N7O3

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36)

InChI Key

DXCUKNQANPLTEJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C

Solubility

soluble in DMSO, not soluble in water.

Synonyms

1-tert-butyl-3-(6-(3,5-dimethoxyphenyl)-2-(4-diethylaminobutylamino)pyrido(2,3-d)pyrimidin-7-yl)ureea
PD 173074
PD-173074
PD173074

Canonical SMILES

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.